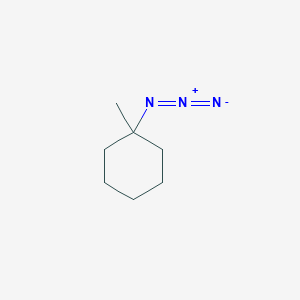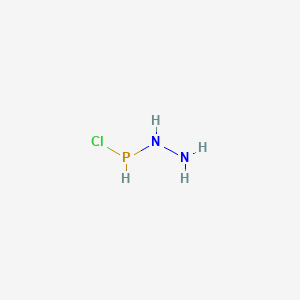
7-(1,3-Dioxolan-2-YL)heptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,3-Dioxolan-2-YL)heptanenitrile is an organic compound characterized by the presence of a dioxolane ring and a nitrile group The dioxolane ring is a five-membered ring containing two oxygen atoms, while the nitrile group consists of a carbon triple-bonded to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-(1,3-Dioxolan-2-YL)heptanenitrile can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
the general principles of acetalization and the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can be applied to scale up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-(1,3-Dioxolan-2-YL)heptanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or organolithium reagents in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Aplicaciones Científicas De Investigación
7-(1,3-Dioxolan-2-YL)heptanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanenitrile involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the selective protection and deprotection of functional groups during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring analog of dioxolane, used similarly as a protecting group.
Tetrahydrofuran (THF): A related compound where the dioxolane ring is replaced by a tetrahydrofuran ring.
Ethylene Glycol Acetals: Compounds formed by the acetalization of aldehydes or ketones with ethylene glycol.
Uniqueness
7-(1,3-Dioxolan-2-YL)heptanenitrile is unique due to its combination of a dioxolane ring and a nitrile group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
13050-10-7 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
7-(1,3-dioxolan-2-yl)heptanenitrile |
InChI |
InChI=1S/C10H17NO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-6,8-9H2 |
Clave InChI |
ZLFUPRFUKVPDMV-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
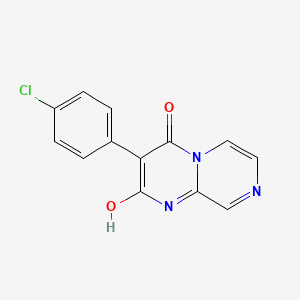
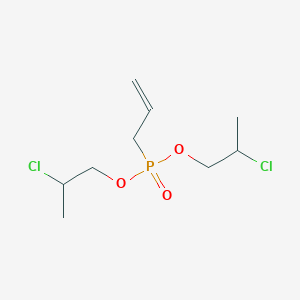
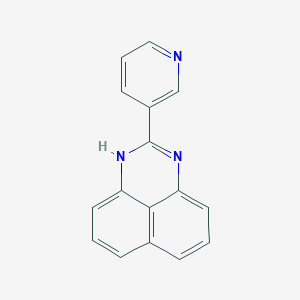
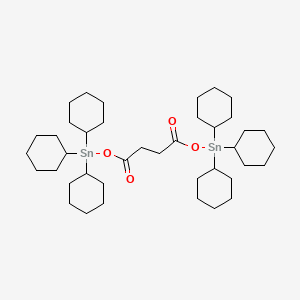
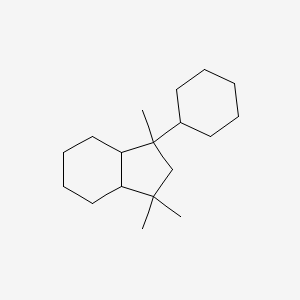
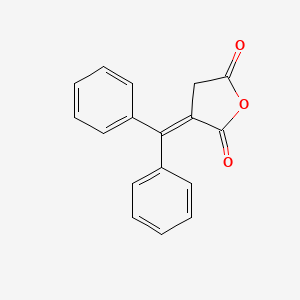
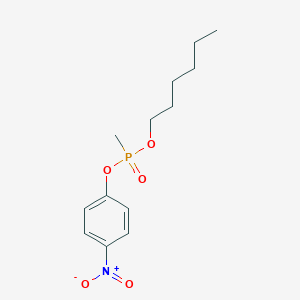

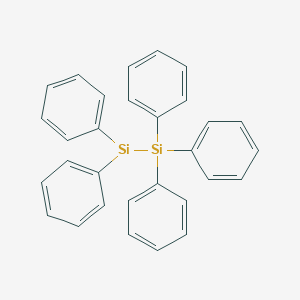
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
